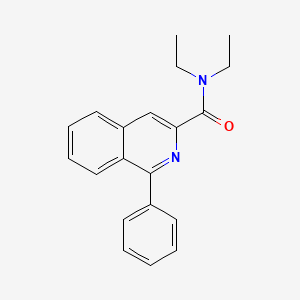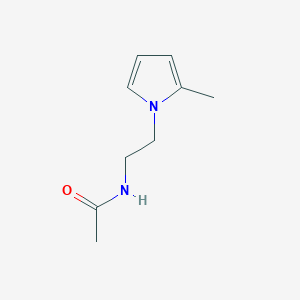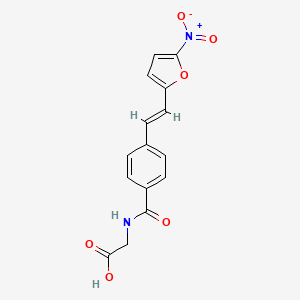![molecular formula C9H14O B15214469 4-[(Ethenyloxy)methyl]cyclohex-1-ene CAS No. 613684-57-4](/img/structure/B15214469.png)
4-[(Ethenyloxy)methyl]cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Vinyloxy)methyl)cyclohex-1-ene is an organic compound characterized by a vinyl group attached to the 4-position of a cyclohexene ring. This compound is a colorless liquid and is primarily used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-((Vinyloxy)methyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of (S)-[4-(1-methylethenyl)cyclohex-1-en-1-yl]methanol with 2-methyl-1-(vinyloxy)propane, which acts as both the solvent and the vinylating agent . The reaction typically yields a colorless oil.
Industrial Production Methods
Industrial production of 4-((Vinyloxy)methyl)cyclohex-1-ene often involves the dimerization of buta-1,3-diene in a Diels-Alder reaction . This reaction is conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium .
Analyse Des Réactions Chimiques
Types of Reactions
4-((Vinyloxy)methyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using halogens or halogenating agents are common.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Ethylcyclohexene: Formed through reduction reactions.
Substituted Cyclohexenes: Formed through substitution reactions.
Applications De Recherche Scientifique
4-((Vinyloxy)methyl)cyclohex-1-ene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-((Vinyloxy)methyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can be metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Vinylcyclohexene: An organic compound with a vinyl group attached to the 4-position of the cyclohexene ring.
Cyclohexene: A simpler compound with a cyclohexene ring but without the vinyl group.
1,5-Cyclooctadiene: A related compound formed as a competing product in the dimerization of buta-1,3-diene.
Uniqueness
4-((Vinyloxy)methyl)cyclohex-1-ene is unique due to the presence of both a vinyl group and a vinyloxy group attached to the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
613684-57-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-(ethenoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h2-4,9H,1,5-8H2 |
Clé InChI |
UPILKTWUJZEWAG-UHFFFAOYSA-N |
SMILES canonique |
C=COCC1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


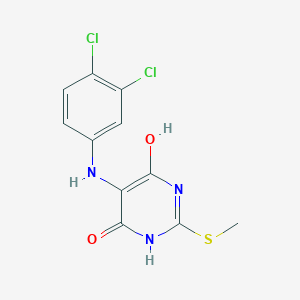

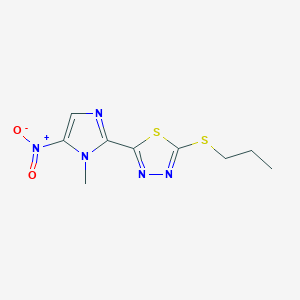
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
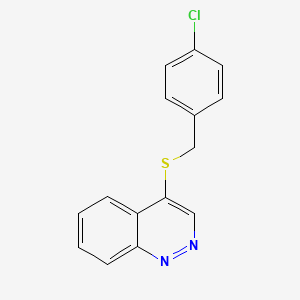
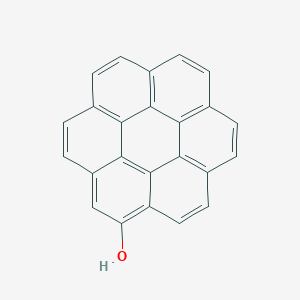
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
